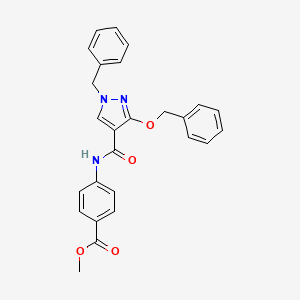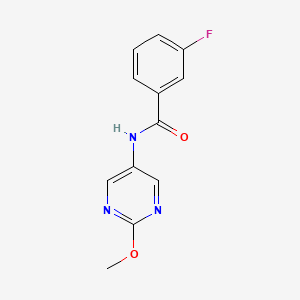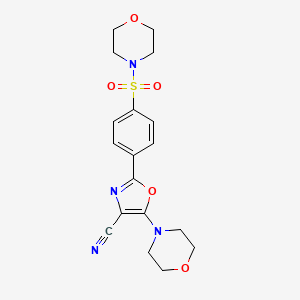
5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound with the CAS No. 941267-45-4. It is a type of oligomer molecule used in molecular biology to modify gene expression .
Synthesis Analysis
The synthesis of morpholino compounds involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis
The molecular structure of morpholino compounds contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Upon reaction with hydrazine hydrate, 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile formed the recyclization product (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone .Applications De Recherche Scientifique
Synthesis and Reactivity
Research has been conducted on the synthesis and properties of various alkylamino-1,3-oxazole-4-carbonitriles, highlighting the versatile nature of these compounds in chemical synthesis. Such studies detail the reactivity of these substances with other chemical agents, leading to the formation of new compounds with potential biological and pharmaceutical applications. For example, the reaction of similar morpholino-oxazole carbonitriles with hydrazine hydrate produces different derivatives, indicating the potential for diverse chemical modifications and applications (Chumachenko et al., 2014).
Antimicrobial and Antitumor Activities
Some derivatives of morpholine and oxazole have been investigated for their antimicrobial and antitumor activities. This suggests that compounds like 5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile might also hold potential in these areas. For instance, certain triazole derivatives incorporating morpholine groups have shown good to moderate activities against various microorganisms, which could imply similar utilities for related compounds in combating bacterial or fungal infections (Bektaş et al., 2007).
Analytical Chemistry Applications
In analytical chemistry, specific morpholinium compounds have been developed and validated for their use in high-performance liquid chromatography (HPLC) methods to detect impurities in pharmaceutical substances. This highlights the role of morpholine derivatives in improving the quality control processes of drug manufacturing, pointing towards potential analytical applications for 5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile in similar contexts (Varynskyi & Kaplaushenko, 2017).
Chemical Sensors
Further, certain morpholine derivatives have been employed in the development of chemosensors for metal ions, which could suggest applications for related compounds in environmental monitoring or chemical analysis. These sensors are designed for the selective detection of metals, showcasing the utility of morpholine-oxazole derivatives in creating sensitive and selective detection systems for various applications (Shally et al., 2020).
Propriétés
IUPAC Name |
5-morpholin-4-yl-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c19-13-16-18(21-5-9-25-10-6-21)27-17(20-16)14-1-3-15(4-2-14)28(23,24)22-7-11-26-12-8-22/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHLWPNFFJNHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

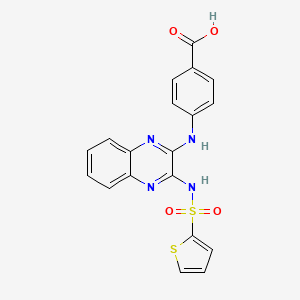
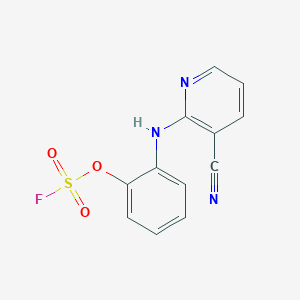
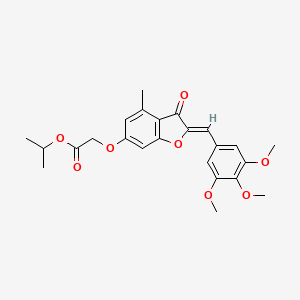
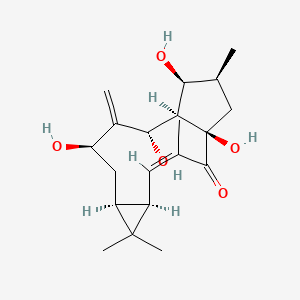
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)
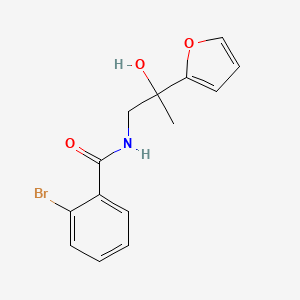
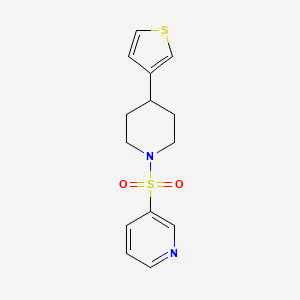
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)
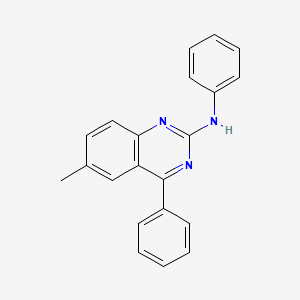
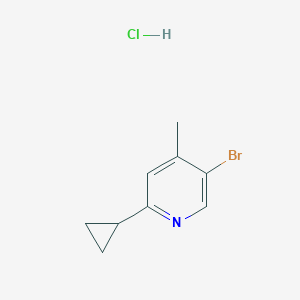
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)
